2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid typically involves the following steps:
Fmoc Protection: The starting material, an amino acid, is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with hex-5-en-1-amine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reactions: DIC and HOBt are frequently used as coupling reagents.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Deprotection: The major product is the free amine.
Substitution: The products depend on the nature of the substituent introduced.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid involves the protection of amino groups during chemical synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial during peptide synthesis, where multiple amino acids are sequentially added to form a peptide chain. The Fmoc group can be selectively removed under mild conditions, allowing the amino group to participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Features both Fmoc and Boc protecting groups for more complex peptide synthesis.
Fmoc-Ala-OH: A simpler Fmoc-protected amino acid.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid is unique due to its specific structure, which includes a hex-5-en-1-yl group. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids. Its ability to undergo various chemical reactions while maintaining the integrity of the peptide chain makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(hex-5-enyl)amino]acetic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h2,5-8,10-13,21H,1,3-4,9,14-16H2,(H,25,26) |
InChI Key |
PRDKWAJGFVDPJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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